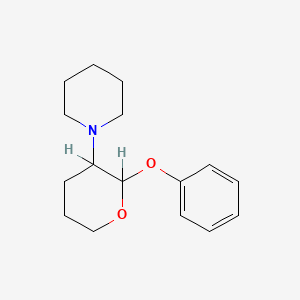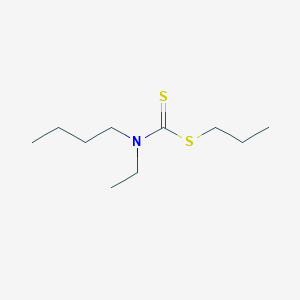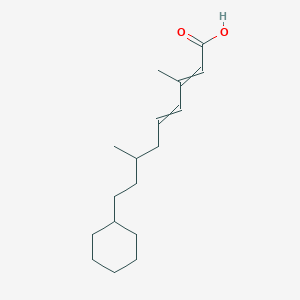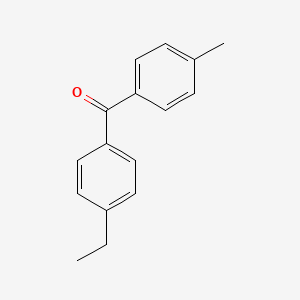
(4-Ethylphenyl)(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethylphenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C16H16O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-Ethylbenzoyl chloride and 4-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction yields this compound as the primary product after purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in high-purity products suitable for commercial applications .
化学反应分析
Types of Reactions
(4-Ethylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 4-Ethylbenzoic acid and 4-methylbenzoic acid.
Reduction: (4-Ethylphenyl)(4-methylphenyl)methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
(4-Ethylphenyl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (4-Ethylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The carbonyl group (C=O) can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
(4-Methylphenyl)(phenyl)methanone: Similar structure but lacks the ethyl group.
(4-Ethylphenyl)(phenyl)methanone: Similar structure but lacks the methyl group.
(4-Methoxyphenyl)(4-methylphenyl)methanone: Contains a methoxy group instead of an ethyl group.
Uniqueness
(4-Ethylphenyl)(4-methylphenyl)methanone is unique due to the presence of both ethyl and methyl groups on the aromatic rings. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
属性
CAS 编号 |
64357-46-6 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
(4-ethylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O/c1-3-13-6-10-15(11-7-13)16(17)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3 |
InChI 键 |
VZUYIGUVLGEBNC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



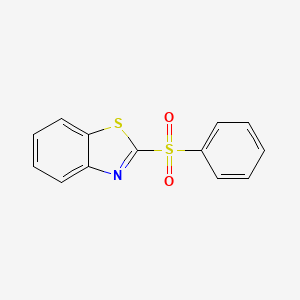

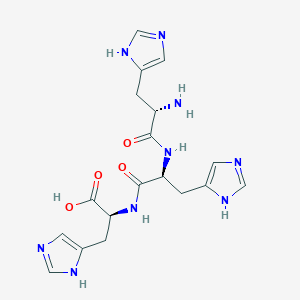


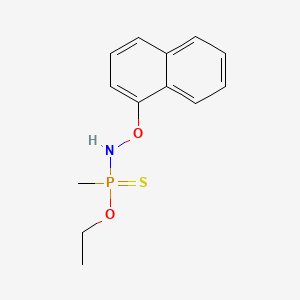
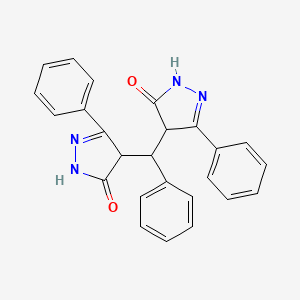
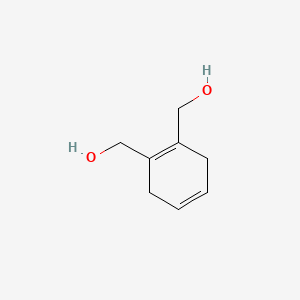
![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)
